molecular formula C20H22N6O2 B2528322 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol CAS No. 1396798-84-7

1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol

Cat. No.: B2528322
CAS No.: 1396798-84-7
M. Wt: 378.436
InChI Key: QJUQNLIBGJEIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol features a hybrid structure combining a phenyl group, a 1,2,3-triazole ring, a pyridin-2-ylpiperazine moiety, and an ethanol subunit. The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method .

Properties

IUPAC Name

[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-18(16-6-2-1-3-7-16)15-26-14-17(22-23-26)20(28)25-12-10-24(11-13-25)19-8-4-5-9-21-19/h1-9,14,18,27H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQNLIBGJEIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol (CAS Number: 1396798-84-7) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O2C_{20}H_{22}N_{6}O_{2}, with a molecular weight of 378.4 g/mol. Its structure includes a phenyl group, a pyridinylpiperazine moiety, and a triazole ring, which contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the activity of triazole derivatives against breast cancer cells, where compounds similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 µM against MCF7 cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are often evaluated for their effectiveness against bacterial and fungal pathogens. In one study, related compounds displayed notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Antitubercular Activity

Recent investigations into the antitubercular potential of similar compounds have shown promising results. For example, certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM . Given the structural similarities, it is plausible that this compound may also possess antitubercular properties.

The biological activity of this compound may be attributed to several mechanisms:

Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors in various metabolic pathways critical for cell proliferation and survival.

Disruption of DNA Synthesis : By interfering with nucleic acid synthesis, these compounds can induce apoptosis in cancer cells.

Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell growth and differentiation.

Case Studies

StudyFindings
Anticancer Study Demonstrated cytotoxicity against MCF7 breast cancer cells with IC50 values between 5–15 µM .
Antimicrobial Evaluation Showed MIC values below 10 µg/mL against S. aureus and C. albicans .
Antitubercular Activity Exhibited IC90 values ranging from 3.73 to 4.00 µM against M. tuberculosis .

Scientific Research Applications

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing triazole and piperazine structures. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells. For example, a study found that derivatives of triazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol could be explored further for anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazole derivatives are known to exhibit antifungal activity by inhibiting the synthesis of ergosterol in fungal cell membranes. Specific derivatives have shown effectiveness against strains like Candida albicans and Aspergillus fumigatus .

Central Nervous System Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects. The incorporation of the pyridine ring may enhance receptor binding affinity, particularly at serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as anxiety or depression .

Data Tables

Application Mechanism Target Organisms/Cells References
AnticancerApoptosis inductionVarious cancer cell lines
AntimicrobialErgosterol synthesis inhibitionFungi (e.g., Candida spp.)
NeuropharmacologicalSerotonin/dopamine receptor modulationCNS disorders

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly inhibited cell proliferation compared to control groups, highlighting the potential of triazole-containing compounds as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antifungal activity of various triazole derivatives showed that those with piperazine substituents exhibited enhanced activity against fungal pathogens. The study concluded that structural modifications could lead to more potent antifungal agents .

Case Study 3: Neuropharmacological Evaluation

Research focusing on piperazine derivatives demonstrated their ability to modulate neurotransmitter systems involved in mood regulation. In animal models, administration of these compounds resulted in significant anxiolytic effects, suggesting their potential therapeutic use in anxiety disorders .

Comparison with Similar Compounds

Structural Analogues with Varied Triazole Substituents
Compound Name Key Structural Differences Biological Implications Reference
(S)-1-phenyl-2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol p-Tolyl group replaces pyridinylpiperazine carbonyl Reduced receptor affinity due to lack of basic piperazine; higher lipophilicity
11-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)undecan-1-ol Long alkyl chain instead of ethanol-piperazine Increased membrane permeability but reduced solubility
4-(5-methyl-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide Sulfonamide replaces piperazine-carbonyl Enhanced antimicrobial activity; potential for hERG channel interactions
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione Quinoline-dione replaces ethanol-piperazine Improved DNA intercalation properties; reduced solubility

Key Observations :

  • Pyridin-2-ylpiperazine Carbonyl: This moiety in the target compound enhances binding to basic residues in enzymatic pockets (e.g., kinase ATP-binding sites) compared to non-polar substituents like p-tolyl .
  • Ethanol vs. Alkyl Chains: The ethanol group improves aqueous solubility (logP reduction) relative to long alkyl chains, which may reduce renal clearance rates .
  • Sulfonamide vs. Piperazine : Sulfonamide-containing analogues exhibit stronger antimicrobial activity but carry higher risks of off-target toxicity .

Key Observations :

  • The target compound’s piperazine-carbonyl group balances solubility and target engagement, unlike Ubaditinib’s lipophilic trifluoromethyl group, which improves membrane permeability but increases metabolic stability .
  • Compared to Asundexian, the ethanol group in the target compound avoids rapid metabolic degradation seen in ester-containing analogues .

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol?

The synthesis typically involves two key steps:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole core. Terminal alkynes react with azides under mild conditions (e.g., ethanol reflux, CuSO₄·5H₂O/sodium ascorbate catalyst) to regioselectively yield 1,4-substituted triazoles .
  • Piperazine-Carbonyl Coupling : The 4-pyridin-2-ylpiperazine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole’s carboxylic acid derivative and the piperazine amine .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed on a suitable crystal (e.g., grown via slow evaporation in ethanol). Data are collected at low temperature (e.g., 100 K) to minimize thermal motion .
  • Structure Solution/Refinement : Use SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement). Anisotropic displacement parameters are refined for non-H atoms, and H atoms are placed geometrically. Validation metrics include R-factor (< 5%), wR², and goodness-of-fit (≈1) .
  • Visualization : ORTEP (via WinGX) generates thermal ellipsoid plots, and Mercury software analyzes packing interactions .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the triazole (e.g., absence of tautomeric peaks) and piperazine coupling (e.g., carbonyl resonance at ~165–170 ppm) .
  • IR : Key peaks include triazole C=N (~1600 cm⁻¹), carbonyl C=O (~1680 cm⁻¹), and ethanol O-H (~3250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the triazole-piperazine bond) .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the piperazine moiety during refinement?

  • Disorder Modeling : In SHELXL , split the disordered atoms into two positions (PART 1/2) and refine occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation : Cross-check with electron density maps (Fo-Fc omit maps) and compare bond lengths/angles to database values (e.g., Cambridge Structural Database). Use PLATON to analyze symmetry and detect twinning .

Q. What strategies optimize reaction yields during triazole formation?

  • Catalyst Optimization : Increase Cu(I) catalyst loading (e.g., 10 mol% CuSO₄·5H₂O with 20 mol% sodium ascorbate) to accelerate cycloaddition .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of azide intermediates, while ethanol minimizes side reactions .
  • Real-Time Monitoring : Use TLC (silica gel, UV detection) or inline FTIR to track azide consumption and triazole formation .

Q. How to design a structure-activity relationship (SAR) study for this compound’s pharmacological potential?

  • Core Modifications : Synthesize analogs with variations in:
    • Triazole substituents (e.g., 1,5- vs. 1,4-regioisomers) .
    • Piperazine linkers (e.g., 4-phenyl vs. 4-pyridinyl) .
  • Bioactivity Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) and measure IC₅₀ values .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina ) to predict binding modes and correlate with experimental IC₅₀ .

Q. How to address discrepancies in NMR data during structural validation?

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening (e.g., piperazine ring flipping) .
  • NOESY/ROESY : Detect through-space correlations to confirm triazole substituent orientation (e.g., 1,4-substitution pattern) .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., Gaussian at B3LYP/6-31G* level) to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.